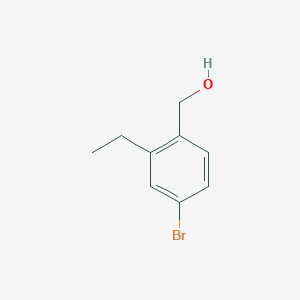
4-Bromo-2-ethylbenzenemethanol
Descripción general
Descripción
4-Bromo-2-ethylbenzenemethanol, also known as (4-bromo-2-ethylphenyl)methanol, is a chemical compound with the molecular formula C9H11BrO and a molecular weight of 215.09 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 4-Bromo-2-ethylbenzenemethanol is 1S/C9H11BrO/c1-2-7-5-9(10)4-3-8(7)6-11/h3-5,11H,2,6H2,1H3 . This indicates that the molecule consists of a bromine atom attached to the fourth carbon of a phenyl ring, an ethyl group attached to the second carbon, and a methanol group attached to the phenyl ring.Physical And Chemical Properties Analysis
4-Bromo-2-ethylbenzenemethanol is a solid at room temperature . Unfortunately, other physical and chemical properties such as density, boiling point, melting point, and flash point are not available from the web search results.Aplicaciones Científicas De Investigación
Environmental Impact and Flame Retardants
Brominated compounds, including novel brominated flame retardants (NBFRs), are widely used for their flame-retardant properties in various consumer goods. However, there is growing concern regarding their occurrence in indoor air, dust, and food due to potential risks to health and the environment. Studies highlight the need for comprehensive research on the occurrence, environmental fate, and toxicity of these compounds, including 4-Bromo-2-ethylbenzenemethanol-related substances. The detection of high concentrations of specific NBFRs in different environments underscores the importance of optimized analytical methods and further research into emission sources and potential leaching into ecosystems (Zuiderveen, Slootweg, & de Boer, 2020).
Organic Synthesis
In the context of organic synthesis, 4-Bromo-2-ethylbenzenemethanol can serve as an intermediate or precursor for various chemical reactions. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory and analgesic materials, involves bromination reactions where similar brominated compounds are utilized. This highlights the utility of brominated compounds in facilitating complex organic syntheses and their role in the production of pharmaceuticals (Qiu, Gu, Zhang, & Xu, 2009).
Analytical and Environmental Chemistry
Brominated compounds' impact on the environment, particularly in relation to their role as persistent organic pollutants (POPs), has been a focus of analytical and environmental chemistry research. Studies on polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) explore their formation during combustion processes and their toxicological similarities to polychlorinated counterparts. The environmental persistence and potential health risks associated with these compounds necessitate advanced analytical techniques for their detection and quantification. Research emphasizes the importance of understanding the environmental concentrations, toxicology, and biodegradation pathways of these compounds to mitigate their impact (Mennear & Lee, 1994).
Safety And Hazards
The safety information for 4-Bromo-2-ethylbenzenemethanol includes the following hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include P261, P305, P351, P338 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338).
Propiedades
IUPAC Name |
(4-bromo-2-ethylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-2-7-5-9(10)4-3-8(7)6-11/h3-5,11H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUFCMGXQKHDLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-ethylbenzenemethanol | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

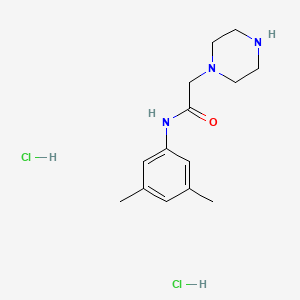
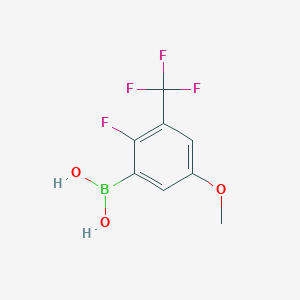
![2-[(3-Methylphenyl)amino]butanohydrazide](/img/structure/B1442624.png)

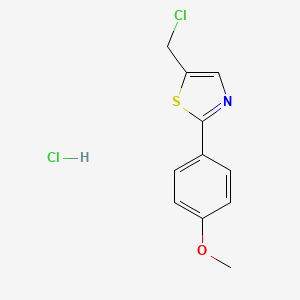
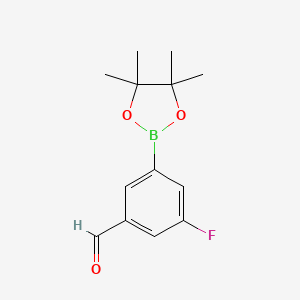
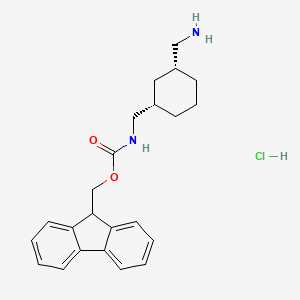
![1-{7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1442635.png)
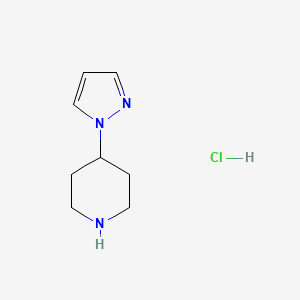
![7-Bromothieno[2,3-b]pyrazine](/img/structure/B1442637.png)
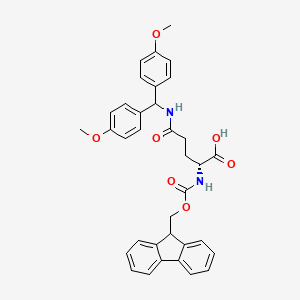
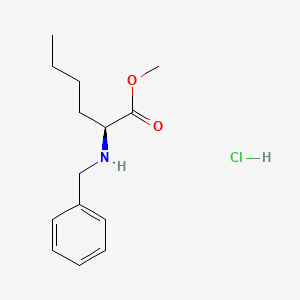
![3-[(2-Fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1442642.png)
![5-[(Benzylamino)methyl]-2-furoic acid hydrochloride](/img/structure/B1442643.png)